Cas no 16687-60-8 (5-(4-Nitrophenyl)-1H-Tetrazole)

5-(4-Nitrophenyl)-1H-Tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a 4-nitrophenyl group. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and energetic materials. Its nitrophenyl moiety enhances reactivity, making it valuable for click chemistry and coordination chemistry applications. The tetrazole ring contributes to its stability and high nitrogen content, which is advantageous in the development of nitrogen-rich compounds. Due to its well-defined structure and functional groups, it serves as a reliable building block for further chemical modifications. Proper handling and storage are recommended due to its potential sensitivity.
5-(4-Nitrophenyl)-1H-Tetrazole structure
16687-60-8 structure
Product Name:5-(4-Nitrophenyl)-1H-Tetrazole
CAS No:16687-60-8
MF:C7H5N5O2
MW:191.146899938583
MDL:MFCD00268795
CID:87722
PubChem ID:285163
Update Time:2025-05-28

5-(4-Nitrophenyl)-1H-Tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Nitrophenyl)-1H-tetrazole
    • 5-(4-Nitrophenyl)tetrazole
    • 5-(4-nitrophenyl)-2H-tetrazole
    • BUTTPARK 2\01-81
    • 5-(4-NITRO-PHENYL)-2H-TETRAZOLE
    • 4-(1H-Tetrazol-5-yl)nitrobenzene
    • 5-(4-nitrophenyl)-2H-1,2,3,4-tetrazole
    • 5-(4-nitrophenyl)-1H-1,2,3,4-tetrazole
    • MIUOBAHGBPSRKY-UHFFFAOYSA-N
    • 5-(4-Nitro-phenyl)-1H-tetrazole
    • 5-[4-Nitrophenyl]-1H-tetrazole
    • NSC141937
    • Maybridge1_004022
    • Oprea1_847632
    • 5-P-Nitrophenyl-1H-tetrazole
    • HMS552O18
    • 5-{4-nitrophenyl}-1H-tetraazole
    • 5-(4-nitro-phenyl)-1H-tetrazol
    • 4-(1H-Tetrazo
    • FT-0619667
    • 5-(4-Nitrophenyl)-1H-tetraazole #
    • NSC-141937
    • InChI=1/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11
    • AKOS000262561
    • C73218
    • CS-0128926
    • BB 0238430
    • YSWG476
    • AKOS023093259
    • DTXSID10301237
    • 5-(4-nitrophenyl)-2H-tetrazole;5-(4-Nitrophenyl)-1H-tetrazole
    • 16687-60-8
    • 5-(4'-Nitrophenyl)-1H-Tetrazole
    • AH-034/11365981
    • SY038812
    • MFCD00068729
    • A810784
    • AC-16672
    • 2H-Tetrazole, 5-(4-nitrophenyl)-
    • AB05506
    • NS00017435
    • CS-10908
    • GK 02978
    • SCHEMBL264644
    • DB-043666
    • 5-(4-Nitrophenyl)-1H-Tetrazole
    • MDL: MFCD00268795
    • Inchi: 1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
    • InChI Key: MIUOBAHGBPSRKY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(C2N=NNN=2)=CC=1)=O
    • BRN: 192840

Computed Properties

  • Exact Mass: 191.04400
  • Monoisotopic Mass: 191.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1
  • Topological Polar Surface Area: 100

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.5±0.1 g/cm3
  • Melting Point: 223°C (dec.)
  • Boiling Point: 435.3℃ at 760 mmHg
  • Flash Point: 217.1±29.3 °C
  • Refractive Index: 1.662
  • Water Partition Coefficient: Insoluble in water. Soluble in DMSO.
  • PSA: 100.28000
  • LogP: 1.29810
  • Solubility: Not determined

5-(4-Nitrophenyl)-1H-Tetrazole Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38
  • Storage Condition:Sealed in dry,Room Temperature

5-(4-Nitrophenyl)-1H-Tetrazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(4-Nitrophenyl)-1H-Tetrazole Related Literature

Additional information on 5-(4-Nitrophenyl)-1H-Tetrazole

Comprehensive Guide to 5-(4-Nitrophenyl)-1H-Tetrazole (CAS No. 16687-60-8): Properties, Applications, and Innovations

5-(4-Nitrophenyl)-1H-Tetrazole (CAS No. 16687-60-8) is a heterocyclic organic compound featuring a tetrazole ring linked to a 4-nitrophenyl group. This unique structure grants it versatile chemical properties, making it valuable in pharmaceuticals, materials science, and agrochemical research. With the growing demand for nitrogen-rich compounds in drug discovery and high-energy materials, this molecule has garnered significant attention in both academic and industrial circles.

The compound’s molecular formula (C7H5N5O2) and molecular weight (191.15 g/mol) reflect its compact yet reactive nature. Researchers often explore its tautomeric behavior (1H- vs. 2H-tetrazole forms) and hydrogen-bonding capacity, which influence its applications in coordination chemistry and crystal engineering. Recent studies highlight its role as a ligand in metal-organic frameworks (MOFs), a trending topic in sustainable material design.

In pharmaceuticals, 5-(4-Nitrophenyl)-1H-Tetrazole serves as a bioisostere for carboxylic acids, enhancing drug metabolic stability. This aligns with the industry’s focus on improving oral bioavailability—a frequent search query among medicinal chemists. Its nitro group also enables photochemical applications, such as UV-sensitive probes, addressing the rising interest in optical sensors for environmental monitoring.

Synthetic routes to this compound often involve cycloaddition reactions between aryl nitriles and sodium azide, a process optimized for green chemistry principles. Users searching for solvent-free synthesis or catalytic methods will find relevance here, as these approaches reduce waste and align with ESG (Environmental, Social, and Governance) goals—a hot topic in chemical manufacturing.

From an analytical perspective, CAS No. 16687-60-8 is characterized by techniques like HPLC, NMR, and mass spectrometry. These methods are frequently queried by quality control professionals, underscoring the need for precise structural elucidation data. The compound’s thermal stability (decomposing above 200°C) further makes it a candidate for thermogravimetric analysis (TGA) studies.

Innovations in 5-(4-Nitrophenyl)-1H-Tetrazole derivatives are driving patents in electronic materials, particularly for OLEDs and conductive polymers. This connects with the surge in searches for organic semiconductors and flexible electronics. Its electron-withdrawing nitro group enhances charge transport properties, a key focus in next-gen device development.

Safety data for this compound emphasizes standard lab precautions, including glove use and ventilation—details often sought by EHS (Environmental Health & Safety) teams. While non-regulated, its handling guidelines are critical for compliance with REACH and OSHA standards, topics increasingly searched amid stricter global regulations.

In summary, 5-(4-Nitrophenyl)-1H-Tetrazole (CAS No. 16687-60-8) bridges multiple disciplines, from medicinal chemistry to advanced materials. Its adaptability to green synthesis and relevance in cutting-edge technologies ensure its continued prominence in scientific literature and industrial applications.

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